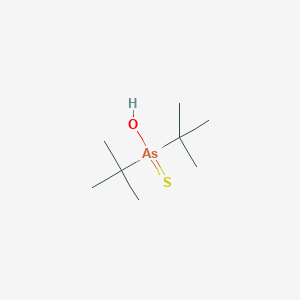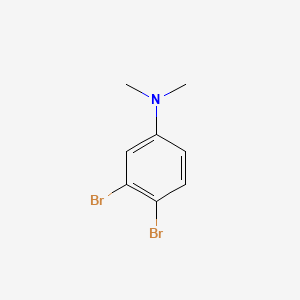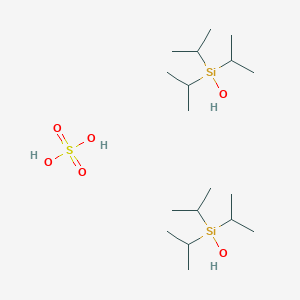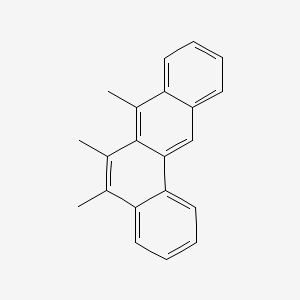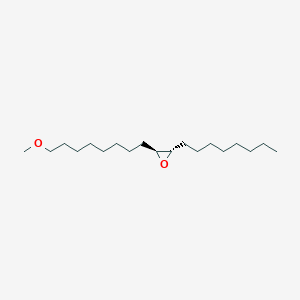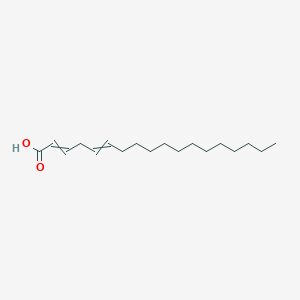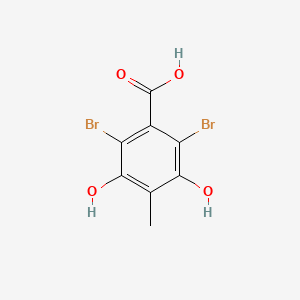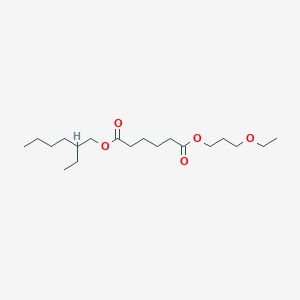![molecular formula C15H15NO2 B14596939 2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol CAS No. 59675-15-9](/img/structure/B14596939.png)
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol is an organic compound with the molecular formula C15H15NO2 It is a derivative of phenol and is characterized by the presence of a methoxy group and an iminomethyl group attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol can be synthesized through the condensation of 2-methoxy-4-hydroxybenzaldehyde with 2-methylaniline in the presence of an acid catalyst. The reaction typically takes place in a solvent such as methanol or ethanol at room temperature. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol involves its interaction with various molecular targets and pathways. It can bind to nuclear hormone receptors, such as estrogen receptors, and modulate their activity . This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-[(4-methylphenyl)iminomethyl]phenol
- 2-Methoxy-4-[(4-methoxyphenyl)iminomethyl]phenol
- 2-Methoxy-4-[(4-chlorophenyl)iminomethyl]phenol
Uniqueness
2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
59675-15-9 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-methoxy-4-[(2-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H15NO2/c1-11-5-3-4-6-13(11)16-10-12-7-8-14(17)15(9-12)18-2/h3-10,17H,1-2H3 |
Clave InChI |
WPGWTFJKCYVKPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




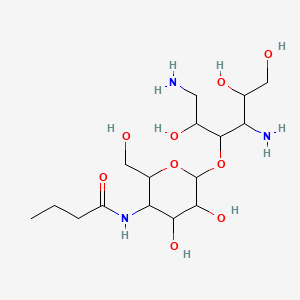
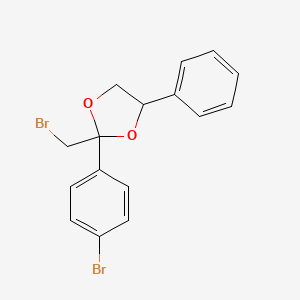
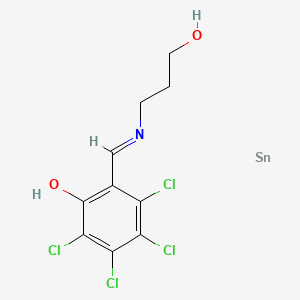
![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)
